molecular formula C9H9ClN2 B13679689 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole

5-chloro-2,4-dimethyl-1H-benzo[d]imidazole

Cat. No.: B13679689
M. Wt: 180.63 g/mol
InChI Key: LWGZRQDMPMIPLD-UHFFFAOYSA-N
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Description

5-chloro-2,4-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or carboxylic acids. One common method is the reaction of 4-chloro-2,6-dimethylbenzene-1,3-diamine with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metals may be used to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,4-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-2,4-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.

    Industry: Utilized in the development of dyes, pigments, and catalysts.

Mechanism of Action

The mechanism of action of 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis. The chlorine and methyl groups enhance its binding affinity and specificity towards these targets. Pathways involved may include inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-methylbenzimidazole
  • 4-chlorobenzimidazole
  • 2,4-dimethylbenzimidazole

Uniqueness

5-chloro-2,4-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced antimicrobial activity and better pharmacokinetic profiles .

Biological Activity

5-chloro-2,4-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique structure that includes a chlorine atom at the 5-position and two methyl groups at the 2 and 4 positions. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C10H10ClN
  • Molecular Weight : 195.65 g/mol

The structural features of this compound contribute significantly to its biological activities. The presence of chlorine and methyl groups enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds within the benzimidazole family, including this compound, exhibit significant anticancer properties. Notably, this compound has been shown to selectively induce apoptosis in cancer cells. In a study focusing on BCL6 protein degradation in lymphoma models, derivatives of benzimidazoles were found to effectively reduce BCL6 levels, suggesting potential therapeutic applications in treating diffuse large B-cell lymphoma (DLBCL) .

Case Study: Apoptosis Induction

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of BCL2 family proteins, which are crucial regulators of apoptosis.

Antimicrobial Activity

The compound has also displayed notable antimicrobial properties against various pathogens. In particular, it has shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), as well as Candida albicans.

Minimum Inhibitory Concentration (MIC) Data

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus< 1
Candida albicans3.9
Mycobacterium smegmatis3.9

The above table summarizes the antimicrobial efficacy of this compound against selected microorganisms .

Enzyme Inhibition

Additionally, studies have indicated that this compound can act as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes involved in metabolic processes and disease pathways.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
2-methylbenzimidazoleMethyl group at position 2Lower anticancer potency
5-bromo-2,4-dimethyl-1H-benzo[d]imidazoleBromine substitution at position 5Increased antibacterial activity
6-chloro-1H-benzimidazoleChlorine at position 6Different biological activity profile
4-chloro-2-methylbenzimidazoleChlorine at position 4Enhanced enzyme inhibition potential

This comparative analysis highlights how variations in substitution patterns can influence biological activity .

The mechanism through which this compound exerts its effects is multifaceted:

  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation.
  • Antibacterial Action : Disruption of bacterial cell wall synthesis and biofilm formation.
  • Enzyme Interaction : Competitive inhibition of key metabolic enzymes.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

5-chloro-2,4-dimethyl-1H-benzimidazole

InChI

InChI=1S/C9H9ClN2/c1-5-7(10)3-4-8-9(5)12-6(2)11-8/h3-4H,1-2H3,(H,11,12)

InChI Key

LWGZRQDMPMIPLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2)C)Cl

Origin of Product

United States

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